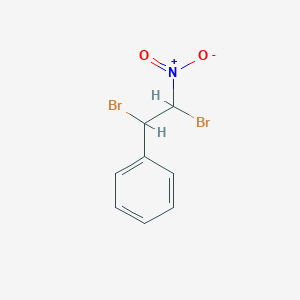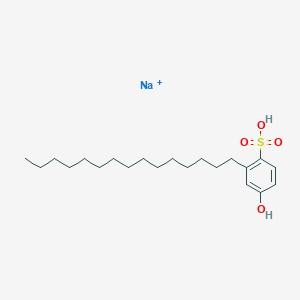
4-Hydroxy-2-pentadecyl-benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-pentadecyl-benzenesulfonic acid is an organic compound with the molecular formula C21H36O4S. It is a derivative of benzenesulfonic acid, where a hydroxyl group is attached to the fourth position of the benzene ring, and a pentadecyl chain is attached to the second position. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-pentadecyl-benzenesulfonic acid typically involves the sulfonation of 4-hydroxy-2-pentadecylbenzene. This process can be carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and concentration of sulfuric acid, are carefully controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-pentadecyl-benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-keto-2-pentadecyl-benzenesulfonic acid or 4-carboxy-2-pentadecyl-benzenesulfonic acid.
Reduction: Formation of 4-hydroxy-2-pentadecyl-benzenesulfonate or 4-hydroxy-2-pentadecyl-benzenesulfinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy-2-pentadecyl-benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-pentadecyl-benzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzenesulfonic acid: Lacks the long alkyl chain, making it less effective as a surfactant.
2-Pentadecylbenzenesulfonic acid: Lacks the hydroxyl group, reducing its reactivity in certain chemical reactions.
5-Benzoyl-4-hydroxy-2-methoxybenzenesulfonic acid: Contains additional functional groups that alter its chemical properties and applications.
Uniqueness
4-Hydroxy-2-pentadecyl-benzenesulfonic acid is unique due to the presence of both a hydroxyl group and a long alkyl chain. This combination imparts both hydrophilic and hydrophobic properties, making it an effective surfactant and versatile compound in various applications.
Propriétés
Numéro CAS |
5439-26-9 |
|---|---|
Formule moléculaire |
C21H36NaO4S+ |
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
sodium;4-hydroxy-2-pentadecylbenzenesulfonic acid |
InChI |
InChI=1S/C21H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(22)16-17-21(19)26(23,24)25;/h16-18,22H,2-15H2,1H3,(H,23,24,25);/q;+1 |
Clé InChI |
HDBJFZYQUSHFOL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide](/img/structure/B14004834.png)
![4-N-(4-iodophenyl)-5-[(4-iodophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B14004844.png)
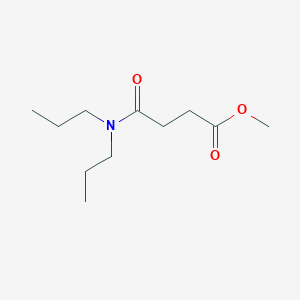
![n-Cyclopentyl-2-[(cyclopentylcarbamoyl)amino]benzamide](/img/structure/B14004849.png)

![N-[[2-Chloro-7-[[(3-nitrophenyl)hydrazinylidene]methyl]-1-phenyl-indol-3-YL]methylideneamino]-3-nitro-aniline](/img/structure/B14004860.png)
![DL-Tyrosine, 3-[bis(2-chloroethyl)amino]-O-methyl-](/img/structure/B14004870.png)
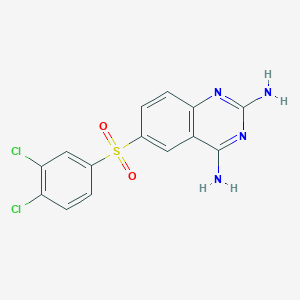
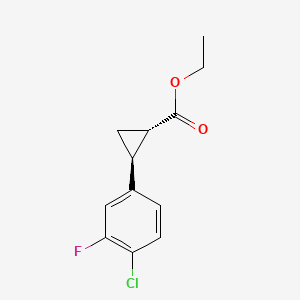
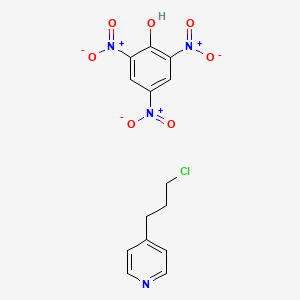
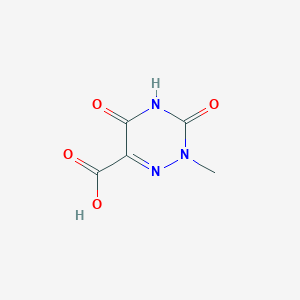
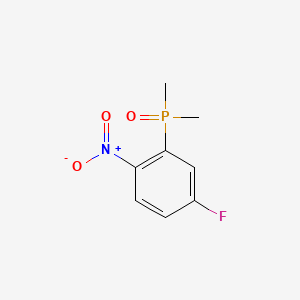
![Tert-butyl 4-hydroxy-2-[2-(4-methoxyphenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B14004902.png)
